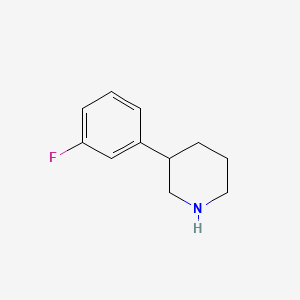

3-(3-Fluorophenyl)piperidine

描述

Contextual Significance of Piperidine (B6355638) Heterocycles in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone in the design and synthesis of pharmaceutical agents. nih.govresearchgate.net This structural motif is prevalent in a vast array of FDA-approved drugs, underscoring its importance in medicinal chemistry. researchgate.net Piperidine and its derivatives are key components in over twenty classes of pharmaceuticals and are also found in numerous alkaloids. nih.govresearchgate.net Their widespread use can be attributed to their ability to serve as versatile scaffolds that can be readily functionalized to interact with a diverse range of biological targets.

The significance of the piperidine heterocycle is highlighted by its presence in drugs targeting the central nervous system (CNS), as well as those with anti-inflammatory, antihypertensive, and antiviral activities, among others. researchgate.netnih.gov For instance, well-known medications such as methylphenidate (a stimulant), fentanyl (an analgesic), and donepezil (B133215) (used in the management of Alzheimer's disease) all feature a piperidine core. nih.govwikipedia.org The ability of the piperidine ring to adopt a stable chair conformation allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological macromolecules.

Strategic Role of Fluorine Substitution in Aromatic Systems within Bioactive Molecules

The introduction of fluorine into bioactive molecules is a widely employed strategy in modern drug discovery. researchgate.net This is because the substitution of a hydrogen atom with fluorine can profoundly alter the physicochemical properties of a molecule in a beneficial manner. researchgate.netmdpi.com One of the key advantages of fluorination is the enhancement of metabolic stability. researchgate.net The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and thereby prolonging the half-life of a drug. wikipedia.org

Overview of Academic Research Domains for 3-(3-Fluorophenyl)piperidine and its Analogs

The compound this compound and its derivatives have been the subject of investigation across various research domains, primarily driven by the synergistic combination of the versatile piperidine scaffold and the advantageous properties of the fluorine substituent. Research has explored the synthesis and biological evaluation of these compounds for a range of potential therapeutic applications.

One significant area of research has been in the development of agents targeting the central nervous system. For instance, analogs of this compound have been synthesized and evaluated for their activity as dopamine (B1211576) transporter (DAT) inhibitors. acs.orgacs.org These compounds are of interest for their potential in the treatment of conditions such as cocaine dependence. acs.org

Furthermore, derivatives of fluorophenyl-piperidines have been investigated as potential analgesics. nih.gov The structural features of these molecules allow for their interaction with opioid receptors, which are key targets in pain management. nih.gov The synthesis of various substituted piperidines, including those with fluorinated phenyl groups, has been a focus of efforts to develop novel and effective pain-relieving medications. nih.gov

The synthesis of this compound and its analogs has also been explored in the context of developing intermediates for more complex pharmaceutical agents. For example, derivatives of (3S, 4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine are used as intermediates in the synthesis of the antidepressant paroxetine. derpharmachemica.comchembk.com

Structure

3D Structure

属性

IUPAC Name |

3-(3-fluorophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQNFDWRXQRLOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309549 | |

| Record name | 3-(3-Fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343856-71-3 | |

| Record name | 3-(3-Fluorophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343856-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Development of Synthetic Routes to the 3-(3-Fluorophenyl)piperidine Core

The formation of the 3-arylpiperidine skeleton can be achieved through various strategies that either construct the piperidine (B6355638) ring with the aryl group already in place or introduce the aryl group to a pre-existing piperidine or precursor ring.

Multicomponent Reactions and Cycloaddition Approaches to Piperidines

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov These reactions are advantageous for rapidly building molecular complexity. nih.gov For the synthesis of piperidine scaffolds, imine-initiated MCRs like the Povarov reaction are particularly relevant. nih.gov The Povarov reaction, a type of formal aza-Diels-Alder reaction, can involve an aniline, an aldehyde, and an activated alkene to construct a tetrahydroquinoline, which can be a precursor to piperidine systems. nih.gov

Cycloaddition reactions provide another powerful route to the piperidine ring. The hetero-Diels-Alder reaction, involving an azadiene and a dienophile, can be used to form the six-membered nitrogen-containing ring directly. researchgate.net Additionally, 1,3-dipolar cycloaddition reactions using azomethine ylides and an appropriate dipolarophile can lead to the formation of pyrrolidine (B122466) rings, which can sometimes be expanded or used as precursors in more complex syntheses leading to piperidines. rsc.org Another modern approach involves the generation of highly reactive 3,4-piperidyne intermediates, which can undergo cycloaddition with various trapping agents to yield annulated piperidines. tcichemicals.com

Table 1: Overview of Multicomponent and Cycloaddition Reactions for Piperidine Synthesis

| Reaction Type | Reactants | Key Features |

|---|---|---|

| Povarov Reaction | Aniline, Aldehyde, Alkene | Forms tetrahydroquinoline derivatives; high step economy. nih.gov |

| Hetero-Diels-Alder | Azadiene, Dienophile | Direct formation of the six-membered N-heterocycle. researchgate.net |

| [3+2] Cycloaddition | Azomethine Ylide, Alkene | Forms pyrrolidines, which can be synthetic precursors. rsc.org |

| Piperidyne Cycloaddition | Silyl (B83357) Triflate (piperidyne precursor), Trapping Agent (e.g., nitrone) | Access to complex, fused piperidine structures. tcichemicals.com |

Reductive Cyclization and Amidation Strategies for Ring Formation

Reductive cyclization is a key strategy for forming the piperidine ring from acyclic precursors. This can be achieved through intramolecular reductive amination of dicarbonyl compounds, such as 1,5-dialdehydes or ketoaldehydes, in the presence of an amine source like ammonia (B1221849) or a primary amine. chim.it This "double reductive amination" approach is a straightforward method for accessing the piperidine skeleton. chim.it Various reducing agents can be employed, including catalytic hydrogenation (e.g., H2, Pd/C) or hydride reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). researchgate.net

Intramolecular cyclization of amino acids or their derivatives also provides a pathway to piperidones, which can be subsequently reduced to piperidines. For example, an iron-catalyzed reductive amination of ϖ-amino fatty acids using phenylsilane (B129415) as a reducing agent can efficiently produce piperidinones. nih.gov Similarly, radical-mediated cyclizations offer another avenue. Intramolecular radical C-H amination/cyclization can be initiated through various means, including electrolysis or copper catalysis, to form the piperidine ring. nih.gov

Table 2: Common Reducing Agents in Reductive Amination for Piperidine Synthesis

| Reducing Agent | Abbreviation | Key Characteristics |

|---|---|---|

| Sodium Cyanoborohydride | NaBH3CN | Mild reducing agent, effective for imines over ketones/aldehydes. researchgate.net |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | Mild and selective, often used in acidic conditions. researchgate.net |

| Borane-Pyridine Complex | BAP | Less toxic alternative to cyanide-based reagents. tandfonline.com |

| Hydrogen with Palladium/Carbon | H2, Pd/C | Classic catalytic hydrogenation method, can be harsh. researchgate.net |

| Phenylsilane | PhSiH3 | Used with metal catalysts like iron for reductive cyclization. nih.gov |

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura) in Fluorophenylpiperidine Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a direct method for creating carbon-carbon bonds. The Suzuki-Miyaura coupling reaction is particularly effective for synthesizing 3-arylpiperidines. harvard.edu This reaction typically involves the coupling of an aryl boronic acid with an aryl or vinyl halide. harvard.edu To synthesize this compound, two primary disconnection strategies are possible:

Coupling of a 3-piperidine boronic acid derivative with 1-bromo-3-fluorobenzene (B1666201) or a similar fluorinated aryl halide.

Coupling of (3-fluorophenyl)boronic acid with a piperidine derivative halogenated at the 3-position.

The success of these couplings often depends on the choice of palladium catalyst, ligand, and base. mdpi.comclockss.org Biarylphosphine ligands have been shown to be effective in promoting the coupling of alkylboronic acids with aryl bromides. clockss.org The use of N-heterocyclic carbene (NHC) ligands has also been shown to facilitate the coupling of challenging substrates like aryl chlorides. harvard.edu This methodology allows for the late-stage introduction of the 3-fluorophenyl group onto a complex piperidine core.

Stereochemical Control in the Synthesis of this compound Isomers

Since this compound contains a stereocenter at the C3 position, controlling its stereochemistry is critical, especially for pharmaceutical applications. This can be achieved either by creating the desired stereocenter during the synthesis (asymmetric synthesis) or by separating the enantiomers after a racemic synthesis (resolution).

Enantioselective and Diastereoselective Synthetic Pathways

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For 3-arylpiperidines, several powerful methods have been developed. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative has been reported to produce 3-substituted tetrahydropyridines with excellent enantioselectivity. tmc.edunih.gov Subsequent reduction of the double bond yields the enantioenriched 3-arylpiperidine. tmc.edunih.gov

Organocatalysis also offers effective routes. For instance, an enantioselective aza-Michael addition, catalyzed by a chiral diarylprolinol silyl ether, can be used to construct functionalized piperidine precursors with high stereocontrol. nih.govresearchgate.net

Diastereoselective methods are used to control the relative stereochemistry when multiple stereocenters are present. A modular [5+1] cyclization approach using a diastereoselective reductive amination/aza-Michael reaction sequence allows for the rapid construction of polysubstituted piperidines. acs.orgwordpress.com Furthermore, highly diastereoselective Negishi cross-couplings have been developed to prepare substituted piperidines, where the stereochemical outcome can be directed by the position of the C-Zn bond on the piperidine ring. nih.gov

Table 3: Examples of Stereoselective Syntheses Applicable to 3-Arylpiperidines

| Method | Catalyst/Reagent | Stereocontrol | Key Feature |

|---|---|---|---|

| Asymmetric Reductive Heck | Rhodium / Chiral Ligand (e.g., (S)-Segphos) | Enantioselective | Forms 3-aryl tetrahydropyridines from arylboronic acids. nih.govorganic-chemistry.org |

| Organocatalytic aza-Michael | Diarylprolinol Silyl Ether | Enantioselective | Addition of a nitrogen nucleophile to an α,β-unsaturated system. nih.gov |

| [5+1] Cyclization | N/A (Substrate control) | Diastereoselective | Reductive amination followed by an aza-Michael reaction. acs.orgwordpress.com |

| Negishi Cross-Coupling | Palladium / Ligand | Diastereoselective | Arylation of zincated piperidine intermediates. nih.gov |

Resolution Techniques for Chiral Piperidine Isomers

When a racemic mixture of this compound is synthesized, the enantiomers must be separated through a process known as chiral resolution. wikipedia.org

One of the most common methods is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic piperidine, which is a base, with a single enantiomer of a chiral acid (a resolving agent) such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts, which have different physical properties, including solubility. wikipedia.orgpharmtech.com Through careful crystallization, one diastereomer can be selectively precipitated from the solution. The salt is then treated with a base to liberate the pure enantiomer of the piperidine. wikipedia.org

Kinetic resolution is another powerful technique. In this process, the two enantiomers of the racemate react at different rates with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). nih.gov For piperidines, methods like catalytic kinetic resolution via enantioselective acylation have been developed, which can provide access to enantioenriched amines with high selectivity. nih.gov Chiral column chromatography is another method used for the analytical and preparative separation of enantiomers. nih.gov

Table 4: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Application |

|---|---|---|

| (+)-Tartaric Acid | Chiral Acid | Forms diastereomeric salts with racemic bases. wikipedia.org |

| (-)-Mandelic Acid | Chiral Acid | Forms diastereomeric salts with racemic bases. |

| Brucine | Chiral Base | Used to resolve racemic acids. nih.gov |

| (-)-Sparteine | Chiral Ligand | Used as a chiral ligand in kinetic resolution by deprotonation. whiterose.ac.uk |

Preparation of Key Precursor Molecules and Synthetic Intermediates

The synthesis of this compound and its analogues often begins with the construction of key precursor molecules. These intermediates are designed to facilitate the formation of the core piperidine ring and introduce the desired 3-(3-fluorophenyl) substituent. Common strategies involve the synthesis of substituted pyridines, glutarimides, or piperidones, which can then be converted to the target compound through various reduction or cyclization reactions.

One prevalent approach involves the catalytic hydrogenation of a suitably substituted pyridine (B92270) precursor. For instance, the reduction of 3-(3-fluorophenyl)pyridine, often performed using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, directly yields this compound. The efficiency of this reaction can be influenced by the choice of catalyst, solvent, and reaction conditions, including pressure and temperature.

Another versatile method for constructing the 3-arylpiperidine framework is through the use of organometallic reagents. The Grignard reaction, utilizing 3-fluorophenylmagnesium bromide with an appropriate N-protected piperidone derivative, such as 1-benzyl-3-piperidone, can introduce the fluorophenyl group at the desired position. Subsequent manipulation of the resulting tertiary alcohol, often involving dehydration and reduction steps, leads to the formation of the this compound scaffold.

The synthesis of glutarimide-based intermediates also serves as a valuable pathway. For example, 3-(3-fluorophenyl)glutarimide can be prepared and subsequently reduced to the corresponding piperidine. This multi-step process offers opportunities for stereochemical control and further functionalization prior to the final reduction of the imide moiety.

| Precursor Type | Synthetic Method | Key Reagents/Catalysts | Reference |

| Substituted Pyridine | Catalytic Hydrogenation | Pd/C, PtO₂, H₂ | General Knowledge |

| Piperidone Derivative | Grignard Reaction | 3-Fluorophenylmagnesium bromide, 1-Benzyl-3-piperidone | General Knowledge |

| Glutarimide Derivative | Reduction of Imide | LiAlH₄, NaBH₄ | General Knowledge |

Derivatization and Scaffold Modification of this compound

Once the this compound core is established, a wide array of chemical transformations can be employed to modify its structure. These modifications are typically aimed at exploring structure-activity relationships (SAR) by introducing diverse functional groups at various positions on the molecule.

N-Alkylation and Acylation Reactions on the Piperidine Nitrogen

The secondary amine of the piperidine ring is a prime site for functionalization. N-alkylation and N-acylation reactions are commonly used to introduce a variety of substituents, which can significantly impact the compound's pharmacological properties.

N-Alkylation is frequently achieved through reactions with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to neutralize the hydrohalic acid byproduct. Another powerful method for N-alkylation is reductive amination. This involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to form the corresponding N-alkylated product. This method is particularly useful for introducing more complex alkyl groups.

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This is typically accomplished by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base. The resulting N-acyl derivatives often exhibit altered polarity and hydrogen bonding capabilities compared to the parent amine. Furthermore, N-sulfonylation, through the reaction with sulfonyl chlorides, provides access to N-sulfonylated derivatives, which can act as important pharmacophores.

| Reaction Type | Reagents | Base/Reducing Agent |

| N-Alkylation | Alkyl Halides | K₂CO₃, Et₃N |

| N-Alkylation | Aldehydes/Ketones | NaBH(OAc)₃, NaBH₃CN |

| N-Acylation | Acyl Chlorides/Anhydrides | Et₃N, Pyridine |

| N-Sulfonylation | Sulfonyl Chlorides | Et₃N, Pyridine |

Aromatic Substitutions and Modifications on the Fluorophenyl Moiety

The 3-fluorophenyl ring offers another avenue for structural modification through electrophilic aromatic substitution and cross-coupling reactions. The fluorine atom and the piperidine ring influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution reactions, such as nitration and halogenation, can introduce substituents onto the fluorophenyl ring. Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, will direct the nitro group to positions ortho and para to the activating piperidine substituent, and meta to the deactivating fluorine atom. Similarly, halogenation with reagents like bromine or chlorine in the presence of a Lewis acid catalyst will follow similar regiochemical principles.

Directed ortho-Metalation (DoM) offers a powerful strategy for regioselective functionalization. By first N-protecting the piperidine nitrogen with a suitable directing group (e.g., a carbamate (B1207046) or an amide), deprotonation of the ortho position of the fluorophenyl ring can be achieved using a strong base like n-butyllithium or sec-butyllithium. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol.

Cross-Coupling Reactions , such as the Suzuki and Buchwald-Hartwig reactions, are invaluable for forming new carbon-carbon and carbon-nitrogen bonds, respectively. To utilize these reactions, the fluorophenyl ring is typically first functionalized with a halide (e.g., bromine or iodine) or a triflate group. For instance, a bromo-substituted this compound derivative can undergo a Suzuki coupling with a boronic acid in the presence of a palladium catalyst to introduce new aryl or alkyl groups. Similarly, the Buchwald-Hartwig amination allows for the introduction of various amine functionalities.

| Reaction Type | Key Reagents/Catalysts |

| Nitration | HNO₃, H₂SO₄ |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ |

| Directed ortho-Metalation | n-BuLi or sec-BuLi, Electrophile |

| Suzuki Coupling | Boronic acid, Pd catalyst, Base |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base |

Functionalization of the Piperidine Ring at Various Positions

Direct functionalization of the C-H bonds of the piperidine ring presents a more advanced and challenging strategy for scaffold modification. Recent developments in C-H activation chemistry have opened up new possibilities for introducing substituents at positions other than the nitrogen atom.

Methodologies involving transition metal-catalyzed C-H activation can enable the introduction of functional groups at the C2, C3, and C4 positions of the piperidine ring. These reactions often require a directing group on the nitrogen to achieve regioselectivity. For instance, rhodium-catalyzed C-H insertion reactions with diazo compounds can be used to introduce carbene fragments into the piperidine ring.

Furthermore, radical-based reactions can also be employed for the functionalization of the piperidine scaffold. For example, the Hofmann-Löffler-Freytag reaction can be adapted to introduce functionality at the C4 position through an intramolecular hydrogen atom transfer process.

The development of these advanced synthetic methods continues to expand the toolkit available to medicinal chemists for the precise and efficient modification of the this compound scaffold, enabling the synthesis of novel analogues with tailored properties.

Structure Activity Relationship Sar Investigations of 3 3 Fluorophenyl Piperidine Analogs

Influence of Fluorine Position and Substitution Patterns on Biological Interactions

The introduction of a fluorine atom onto the phenyl ring of the 3-phenylpiperidine (B1330008) core profoundly impacts the molecule's physicochemical properties and, consequently, its biological activity. The position of the fluorine substituent—ortho, meta, or para—dictates the electronic and steric profile of the analog, leading to differential interactions with target proteins.

Research into fluorinated phenylpiperidine derivatives has shown that the placement of the fluorine atom is a critical determinant of binding affinity. Studies comparing different substitution patterns reveal that a fluorine atom at the meta-position (3-position), as in the parent compound 3-(3-fluorophenyl)piperidine, generally confers favorable binding characteristics. This is often attributed to the electron-withdrawing nature of fluorine, which can influence the pKa of the piperidine (B6355638) nitrogen and engage in specific polar interactions, such as hydrogen bonds or dipole-dipole interactions, within the binding pocket of a receptor. Meta-substitution can lead to a 2- to 4-fold improvement in activity compared to the unsubstituted phenylpiperidine analog. smolecule.com

While meta-fluorination is beneficial, para-fluorination (4-position) can sometimes lead to even greater enhancements in binding affinity and is often a preferred substitution pattern in drug design. smolecule.com For instance, in a series of 3-phenylpiperidine-2,6-dione derivatives, a 1-(4-fluorophenyl)-substituted analog demonstrated notable antiviral activity against Herpes Simplex Virus-1 (HSV-1). nih.gov However, the superiority of the para-position is not universal and is highly dependent on the specific biological target. In some assays, 4-fluorophenyl analogs of piperidine derivatives have shown only moderate activity, indicating that the optimal fluorine position is target-specific. smolecule.com

The ortho-position (2-position) introduces more significant steric hindrance, which can either be detrimental or, in some cases, beneficial if it orients the molecule into a more favorable binding conformation. The specific interplay between steric and electronic effects for each positional isomer ultimately determines the binding affinity and functional activity at a given target.

The following table summarizes the general trends observed for fluorine substitution on the phenylpiperidine scaffold based on available research data.

| Substitution Pattern | General Impact on Binding Affinity | Supporting Evidence |

| Unsubstituted Phenyl | Baseline activity. | Serves as a reference for comparison. |

| Meta-Fluoro (3-Fluoro) | Generally favorable; often improves affinity 2-4 fold over unsubstituted. smolecule.com | Optimal electronic effects improve positioning in binding pockets without significant steric hindrance. smolecule.com |

| Para-Fluoro (4-Fluoro) | Often enhances binding affinity, sometimes more than meta-substitution. smolecule.com | Can improve biological activity and enhance metabolic stability. smolecule.com A 4-fluorophenyl derivative showed antiviral activity. nih.gov |

| Ortho-Fluoro (2-Fluoro) | Can either enhance or reduce binding depending on the target due to steric and electronic effects. | A 2-fluoro-substituted analog showed increased DAT binding affinity. |

Stereochemical Impact on Target Binding Affinity and Selectivity

The 3-phenylpiperidine scaffold possesses a chiral center at the C3 position of the piperidine ring. Consequently, its analogs can exist as a pair of enantiomers, (R)-3-(3-fluorophenyl)piperidine and (S)-3-(3-fluorophenyl)piperidine. Biological systems are inherently chiral, and thus, it is common for enantiomers of a drug to exhibit different pharmacological and toxicological profiles. The differential interaction of stereoisomers with their protein targets is a well-established principle in pharmacology, often resulting in one enantiomer (the eutomer) having significantly higher affinity or efficacy than the other (the distomer).

While specific studies on the separated enantiomers of this compound are not extensively detailed in publicly available literature, the principle of stereoselectivity is well-documented for the broader class of 3-arylpiperidine derivatives. For example, in the development of dopamine (B1211576) D3 receptor selective radioligands, the stereoisomers of related compounds showed differential binding affinities. nih.gov The three-dimensional arrangement of the fluorophenyl group and the piperidine ring is critical for optimal interaction with the amino acid residues in the chiral binding pocket of a receptor.

The synthesis of stereochemically pure piperidine derivatives is an active area of research, employing methods such as enantioselective multistage synthesis to obtain specific isomers for biological evaluation. mdpi.com The separation and testing of individual enantiomers are crucial steps in drug development to identify the more potent and potentially safer isomer.

The following table illustrates the importance of stereochemistry with data from a related class of substituted piperidine analogs, highlighting the potential for significant differences in activity between enantiomers.

| Compound Series | Stereoisomer | Biological Target | Activity/Affinity |

| Dopamine D3 Ligands | (-)-butaclamol | rD3 HEK-293 cells | High affinity |

| (+)-butaclamol | rD3 HEK-293 cells | Lower affinity |

Conformational Analysis of the Piperidine Ring and its Correlation with Biological Response

The energy difference between the axial and equatorial conformers is influenced by steric and electronic interactions. Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions with the hydrogen atoms on the piperidine ring. Therefore, it is highly probable that the this compound molecule predominantly exists in a conformation where the 3-fluorophenyl group occupies the equatorial position.

Conformational studies of related 4-phenylpiperidine (B165713) analgesics have demonstrated the importance of the phenyl ring's orientation for biological activity. acs.org The bioactive conformation—the specific three-dimensional structure that the molecule adopts when it binds to its target—is often the lower energy equatorial conformer. However, binding to a receptor can induce a conformational change, and in some cases, the higher-energy axial conformer may be the one that is recognized by the binding site.

Computational modeling and X-ray crystallography are powerful tools used to study the conformational preferences of piperidine derivatives and to visualize their binding modes within protein targets. springernature.comnih.gov Understanding the relationship between the piperidine ring's conformation and the biological response is essential for designing analogs that are pre-organized in the bioactive conformation, which can lead to increased binding affinity and potency.

Rational Design Principles for Modulating Biological Activity through Structural Modifications

The SAR data gathered for this compound analogs provide a foundation for several rational design principles aimed at optimizing their pharmacological profiles. These principles guide medicinal chemists in making targeted structural modifications to enhance desired activities and minimize off-target effects.

Strategic Fluorine Substitution : As discussed, the position of the fluorine atom on the phenyl ring is a key modulator of activity. A primary design principle is to explore ortho, meta, and para-fluoro substitutions to identify the optimal placement for a given biological target. The meta-position often serves as a good starting point, with the para-position also frequently leading to potent compounds. smolecule.com Fluorine can also be used to block metabolic hotspots, thereby improving the pharmacokinetic properties of the molecule.

Stereochemical Optimization : Given the significant differences in activity often observed between enantiomers, the synthesis and evaluation of individual stereoisomers is a critical design strategy. Pursuing the synthesis of the eutomer can lead to a more potent and selective drug with a better therapeutic index. Enantioselective synthesis methods are therefore highly valuable in the development of 3-arylpiperidine-based therapeutics. mdpi.com

Conformational Constraint : Modifying the piperidine ring or its substituents to lock the molecule into its bioactive conformation can be an effective strategy to enhance binding affinity. This can be achieved by introducing additional ring systems to create bicyclic or spirocyclic structures, or by adding bulky groups that restrict rotational freedom. By reducing the entropic penalty of binding, conformationally constrained analogs can exhibit significantly improved potency.

Bioisosteric Replacement : The this compound core can be further modified by replacing other parts of the molecule with bioisosteres—functional groups with similar steric and electronic properties. For example, the piperidine ring itself could be replaced by other heterocyclic systems to explore new interactions with the target protein and to modulate properties like solubility and metabolic stability.

By systematically applying these rational design principles, researchers can navigate the chemical space around the this compound scaffold to develop novel drug candidates with improved therapeutic potential for a range of central nervous system disorders.

Biological and Pharmacological Target Engagement Studies Mechanistic Focus

Enzyme Inhibition and Activation Pathways

There is no available information detailing the inhibitory or activational effects of 3-(3-Fluorophenyl)piperidine on any specific enzyme pathways. While chemo-enzymatic processes are used in the synthesis of some substituted piperidines, this does not describe the pharmacological action of the final compound as an enzyme modulator. nih.gov

Deubiquitinase Inhibition (e.g., USP5)

The ubiquitin-proteasome system is critical for protein degradation and cellular regulation, with deubiquitinating enzymes (DUBs) playing a vital role in reversing ubiquitination. Ubiquitin-specific peptidase 5 (USP5) is a DUB that disassembles unanchored polyubiquitin (B1169507) chains, and its inhibition has emerged as a therapeutic strategy, particularly in oncology. nih.govnih.gov Suppression of USP5 can lead to the accumulation of free polyubiquitin, which in turn can activate pathways like the p53 tumor suppressor pathway. nih.gov

While direct studies on this compound as a USP5 inhibitor are not extensively detailed in the available literature, the piperidine (B6355638) core is a recognized scaffold in the development of various enzyme inhibitors. For instance, the inhibition of other USP family members, like USP7 and USP14, has been achieved with compounds containing piperidine or related heterocyclic rings. mdpi.com Research has identified that USP5 inhibition can slow the growth of pancreatic tumors by stabilizing the FoxM1 protein and can mediate STAT3 signaling in cancer cells. researchgate.net The exploration of compounds that bind to the zinc-finger ubiquitin-binding domain (ZnF-UBP) of USP5 has led to the identification of inhibitors that block the catalytic cleavage of ubiquitin substrates. researchgate.net Although specific chalcone (B49325) derivatives have shown inhibitory effects against USP5, further investigation is required to establish a direct inhibitory role for this compound itself. mdpi.com

Antimicrobial Efficacy and Underlying Mechanisms

The piperidine scaffold is a component of numerous compounds investigated for their ability to combat microbial infections.

Antibacterial Action Profiles

Derivatives containing the piperidine nucleus have demonstrated a wide range of pharmacological activities, including antibacterial effects. academicjournals.org Studies on various piperidine derivatives show activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For example, a synthesized derivative, 3-allyl 2,6-bis(4-fluorophenyl) piperidine-4-one, showed promising pharmacological activity against bacterial isolates from hospital effluents at concentrations of 3 mg/ml to 5 mg/ml. actascientific.com

Another class of compounds, 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a piperazine (B1678402) (a related nitrogen-containing heterocycle), exhibited significant antibacterial activity against a panel of Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 32 µg/mL. nih.gov The unique mechanism of oxazolidinones involves inhibiting the initial stages of bacterial protein synthesis, which prevents cross-resistance with other antibiotic classes. nih.gov

The following table summarizes the antibacterial activity of a related piperidine derivative.

| Compound | Bacterial Target | Activity Concentration | Outcome |

| 3-allyl 2,6-bis(4-fluorophenyl) piperidine-4-one | Bacterial isolates from hospital effluents | 3 mg/ml to 5 mg/ml | Promising pharmacological activity actascientific.com |

| 3-allyl 2,6-bis(4-fluorophenyl) piperidine-4-one | Bacterial isolates from hospital effluents | < 1 mg/ml | No activity actascientific.com |

Antifungal Efficacy Studies

The search for new and effective antifungal agents is critical due to the high mortality rates associated with invasive fungal infections. digitellinc.com Piperidine derivatives have been evaluated for their potential in this area.

A study of six novel piperidine derivatives showed varying degrees of inhibition against several fungal species. academicjournals.orgresearchgate.net Specifically, activity was observed against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net However, the same set of compounds displayed no activity against Fusarium verticilliodes, Candida utilis, and Penicillium digitatium. researchgate.net

Furthermore, a systematic exploration of piperidinyl thiazole (B1198619) analogues, developed using a bioisosteric replacement strategy, yielded compounds with excellent in vitro and in vivo activity against oomycete fungal pathogens like Phytophthora infestans, Plasmopara viticola, and Pseudoperonospora cubensis. nih.gov Some of these compounds provided excellent disease control in field trials at low dose rates. nih.gov

The table below details the antifungal spectrum of certain piperidine derivatives.

| Fungal Species | Activity of Piperidine Derivatives |

| Aspergillus niger | Varying degrees of inhibition academicjournals.orgresearchgate.net |

| Aspergillus flavus | Varying degrees of inhibition academicjournals.orgresearchgate.net |

| Saccharomyces cerevisiae | Varying degrees of inhibition academicjournals.orgresearchgate.net |

| Candida albicans | Varying degrees of inhibition academicjournals.orgresearchgate.net |

| Fusarium verticilliodes | No activity researchgate.net |

| Candida utilis | No activity |

| Penicillium digitatium | No activity researchgate.net |

Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition)

Human Immunodeficiency Virus Type 1 (HIV-1) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, a crucial step for integration into the host genome. mdpi.com As such, HIV-1 RT is a major target for antiretroviral therapy. mdpi.comnih.gov RT inhibitors are broadly classified as Nucleoside RT Inhibitors (NRTIs) and Non-Nucleoside RT Inhibitors (NNRTIs), which act through different mechanisms. nih.gov

While derivatives containing a tetrahydropyridine (B1245486) nucleus have been reported to possess anti-HIV-1 properties, specific studies detailing the direct inhibition of HIV-1 Reverse Transcriptase by this compound are limited in the reviewed literature. academicjournals.org The development of novel RT inhibitors often involves exploring new binding sites on the enzyme to overcome drug resistance. mdpi.commdpi.com The piperidine scaffold is a common feature in medicinal chemistry and could potentially be incorporated into novel antiviral agents, but further research is needed to confirm its efficacy against HIV-1 RT.

Investigation of Molecular Pharmacokinetic Influences on Biological Activity (based on in vitro or theoretical models)

The pharmacokinetic profile of a compound is a critical determinant of its biological activity and therapeutic potential. The inclusion of fluorine and a piperidine ring, as seen in this compound, can significantly influence these properties.

Fluorination is a common strategy in medicinal chemistry to improve metabolic stability and modify physicochemical properties. nih.gov A study on 3-(3-(piperidin-1-yl)propyl)indole ligands found that the incorporation of fluorine into the piperidine ring or the linker chain significantly reduced the compound's pKa. nih.gov This reduction in basicity was shown to have a dramatic and beneficial influence on oral absorption. nih.gov

Preclinical pharmacokinetic studies of GNE-A, a MET kinase inhibitor containing a fluoropiperidine moiety, provide further insight. nih.gov The compound exhibited high plasma protein binding (96.7-99.0%) and did not preferentially distribute into red blood cells. nih.gov Its oral bioavailability varied across species, being 11.2% in rats, 88.0% in mice, 72.4% in monkeys, and 55.8% in dogs. nih.gov Such in vitro and animal model data are essential for predicting human pharmacokinetics and guiding further drug development. nih.gov

The following table summarizes key preclinical pharmacokinetic parameters for the related compound GNE-A.

| Parameter | Mouse | Rat | Monkey | Dog |

| Plasma Clearance (mL/min/kg) | 15.8 | 36.6 | 13.9 | 2.44 |

| Volume of Distribution (L/kg) | 2.1 - 9.0 (range across species) | 2.1 - 9.0 (range across species) | 2.1 - 9.0 (range across species) | 2.1 - 9.0 (range across species) |

| Terminal Half-Life (h) | Not Specified | 1.67 | Not Specified | 16.3 |

| Oral Bioavailability (%) | 88.0 | 11.2 | 72.4 | 55.8 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of 3-(3-Fluorophenyl)piperidine. DFT methods are employed to calculate the molecule's geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties. nih.gov A systematic computational analysis using methods like M06-2X/def2-QZVPP can be performed both in the gas phase and in solution (using models like the polarizable continuum model, PCM) to rationalize the compound's behavior. nih.govresearchgate.net

These calculations help in understanding the distribution of electron density, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. For similar compounds, theoretical calculations have shown a good correlation with experimental data, such as vibrational frequencies observed in IR spectra and UV absorption peaks. nih.gov Mulliken population analysis, another quantum chemical tool, reveals the charge distribution across the atoms, which affects dipole moments and the molecule's ability to engage in intermolecular interactions. nih.gov Such studies are fundamental for predicting how this compound will interact with biological targets. nih.gov

Molecular Dynamics and Docking Simulations of Ligand-Receptor Complexes

To understand how this compound interacts with its potential biological targets, molecular dynamics (MD) and docking simulations are employed. nih.gov Molecular docking predicts the preferred orientation of the ligand when bound to a receptor, forming a stable complex. nih.gov These simulations can reveal key interactions, such as hydrogen bonds, electrostatic interactions, and π–cation interactions, that stabilize the ligand-receptor complex. For instance, studies on related piperidine (B6355638) compounds have shown interactions with crucial amino acid residues like Glu172 and Asp126 in sigma receptors. nih.gov

Following docking, MD simulations are used to analyze the stability and dynamics of the ligand-receptor complex over time. nih.gov These simulations provide a more realistic representation of the biological environment and can confirm the stability of the interactions predicted by docking. nih.govmdpi.com By observing the trajectory of the complex, researchers can identify crucial amino acid residues that are key for binding, offering a deeper understanding of the binding mode. nih.govrsc.org This information is invaluable for the structure-based design and optimization of more potent and selective ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orglibretexts.org For piperidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used. researchgate.netresearchgate.net These models correlate the biological activity of compounds with their 3D properties, such as steric, electrostatic, and hydrophobic fields. researchgate.netmdpi.com

In a typical QSAR study for a series of piperidine derivatives, the compounds are aligned, and their molecular fields are calculated. nih.gov Statistical methods, such as partial least squares (PLS), are then used to build a model that can predict the activity of new, unsynthesized compounds. arabjchem.org The predictive power of these models is rigorously validated using both internal and external sets of compounds. mdpi.comnih.gov The graphical output of these analyses, in the form of contour maps, highlights regions where modifications to the molecular structure are likely to increase or decrease biological activity, thereby guiding the design of more potent molecules. mdpi.com

| Parameter | Description | Typical Value/Metric | Reference |

|---|---|---|---|

| r² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). A measure of the model's goodness of fit. | > 0.80 | nih.gov |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined through cross-validation techniques like leave-one-out (LOO). | > 0.60 | mdpi.com |

| External Validation (r²_pred) | The predictive performance of the QSAR model on an external set of compounds not used in model generation. | > 0.70 | researchgate.net |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., steric, electronic, hydrophobic). | 2D or 3D autocorrelations, field values (CoMFA/CoMSIA) | mdpi.comnih.gov |

| Statistical Method | Algorithm used to build the relationship between descriptors and activity. | Partial Least Squares (PLS), Multiple Linear Regression (MLR) | nih.govarabjchem.org |

Conformational Landscape Analysis of this compound and its Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound is crucial for understanding its interaction with receptors. The piperidine ring typically adopts a chair conformation. nih.gov For substituted piperidines, the orientation of the substituents (axial or equatorial) is of paramount importance. whiterose.ac.uk

In the case of fluorinated piperidines, computational and experimental studies have revealed a strong preference for the fluorine atom to occupy an axial position, a phenomenon influenced by factors like charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. nih.govresearchgate.netd-nb.info DFT calculations have been used to determine the free enthalpy differences (ΔG) between different conformers. nih.govresearchgate.net These studies show that even slight changes in the molecular structure or the solvent environment can significantly alter the conformational equilibrium. d-nb.infonih.gov Understanding the conformational landscape allows researchers to design conformationally rigid molecules that can bind more specifically to their intended biological targets. nih.govnih.gov

| Factor | Description | Effect on Fluorine Position | Reference |

|---|---|---|---|

| Charge-Dipole Interactions | Electrostatic interaction between the partial charge on the nitrogen and the C-F bond dipole. | Stabilizes the axial conformer, especially in protonated species. | nih.govresearchgate.net |

| Hyperconjugation | Electron donation from anti-periplanar C-H bonds into the antibonding orbital of the C-F bond (σC-H → σ*C-F). | Stabilizes the axial orientation. | researchgate.net |

| Solvation Effects | Interaction of the molecule with the surrounding solvent molecules. | Increasing solvent polarity can favor the axial conformation. | d-nb.infonih.gov |

| Steric Repulsion | Repulsive forces between atoms that are in close proximity. 1,3-diaxial interactions can destabilize certain conformers. | Generally favors equatorial placement, but can be overridden by other effects. | nih.govresearchgate.net |

In silico Prediction of Biological Activity Spectra and Target Identification

In the early stages of drug discovery, in silico tools can predict the potential biological activities and targets of a compound like this compound. nih.gov Web-based tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are widely used for this purpose. clinmedkaz.org

SwissTargetPrediction identifies the most likely protein targets of a small molecule by comparing it to a database of known active ligands. clinmedkaz.org The PASS online tool predicts a broad spectrum of potential pharmacological effects and mechanisms of action based on the structural formula of the substance. clinmedkaz.org These predictions are presented as probabilities for each activity ("Pa" for probability to be active). clinmedkaz.org Such computational screening helps to prioritize compounds for further preclinical studies and can uncover novel therapeutic applications for existing molecules. clinmedkaz.orgsphinxsai.com For piperidine derivatives, these tools can predict activities relevant to the central nervous system, cancer, and microbial infections, guiding the direction of experimental research. nih.govclinmedkaz.org

Advanced Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure and conformation of 3-(3-Fluorophenyl)piperidine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and chemical bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are fundamental.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the fluorophenyl ring and the aliphatic protons of the piperidine (B6355638) ring. The aromatic region would likely display a complex splitting pattern due to the fluorine substitution and the meta-position of the piperidine ring. The chemical shifts of the piperidine protons would provide information about their local electronic environment and spatial arrangement. For the parent compound, 3-phenylpiperidine (B1330008), the aromatic protons typically appear in the range of 7.1-7.4 ppm, while the piperidine protons are found at lower chemical shifts. The presence of the electron-withdrawing fluorine atom in the meta position is expected to influence the chemical shifts of the aromatic protons.

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the carbons of the fluorophenyl ring and the piperidine ring. The carbon atoms bonded to the fluorine will exhibit characteristic splitting (C-F coupling).

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. It would show a signal corresponding to the fluorine atom, and its chemical shift and coupling to neighboring protons would further confirm the substitution pattern on the aromatic ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 3-Phenylpiperidine (as a reference)

| Protons | Predicted Chemical Shift (ppm) |

| Aromatic | 7.1 - 7.4 |

| Piperidine (CH) | 2.6 - 3.2 |

| Piperidine (CH₂) | 1.5 - 2.0 |

Note: These are approximate values for the parent compound and will be influenced by the fluorine substituent in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands.

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Secondary amine in the piperidine ring |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic ring C-H bonds |

| C-H Stretch (Aliphatic) | 2850-2960 | Piperidine ring C-H bonds |

| C=C Stretch (Aromatic) | 1450-1600 | Aromatic ring skeletal vibrations |

| C-F Stretch | 1000-1400 | Carbon-fluorine bond |

| C-N Stretch | 1020-1250 | Carbon-nitrogen bond in the piperidine ring |

Mass Spectrometry (MS): Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₁H₁₄FN), the molecular weight is approximately 179.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 179. The fragmentation pattern would likely involve the loss of fragments from the piperidine ring, leading to characteristic daughter ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can confirm the elemental composition of the compound.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound pdx.edu

| Adduct | Predicted m/z |

| [M+H]⁺ | 180.11830 |

| [M+Na]⁺ | 202.10024 |

| [M-H]⁻ | 178.10374 |

| [M]⁺ | 179.11047 |

Chromatographic and Separation Techniques for Isomer Purity and Analytical Resolution

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers, as the compound is chiral. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture.

Reversed-Phase HPLC: For purity analysis, a reversed-phase HPLC method would typically be used. This involves a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer). The retention time of this compound would be a key parameter for its identification and quantification.

Chiral HPLC: Since this compound possesses a chiral center at the C3 position of the piperidine ring, it exists as a pair of enantiomers. Chiral HPLC is the preferred method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. For the related compound, 3-aminopiperidine, chiral separations have been successfully achieved using derivatization followed by analysis on a chiral column.

Gas Chromatography (GC): GC is another powerful technique for separating and analyzing volatile compounds. This compound, being a relatively small molecule, can be analyzed by GC. A capillary column with a suitable stationary phase would be used for separation. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS provides the added advantage of mass spectral data for each separated component, aiding in its identification.

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

This technique is particularly valuable for:

Unambiguous Stereochemical Assignment: X-ray crystallography can unequivocally determine the absolute configuration (R or S) of a chiral center, which is crucial for understanding its biological activity.

Conformational Analysis: The crystal structure reveals the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the 3-fluorophenyl substituent (axial or equatorial) in the solid state. In related phenylpiperidine structures, the piperidine ring typically adopts a chair conformation with the bulky phenyl group in an equatorial position to minimize steric hindrance.

Intermolecular Interactions: The crystal packing reveals how the molecules interact with each other in the solid state through forces like hydrogen bonding (involving the piperidine N-H) and van der Waals interactions.

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Methodologies for Novel Piperidine (B6355638) Architectures

The development of efficient and novel synthetic strategies for constructing the piperidine ring is crucial for expanding the chemical space of 3-(3-fluorophenyl)piperidine analogs. While traditional methods for synthesizing piperidines are well-established, they often involve lengthy steps and harsh reaction conditions. nih.gov Recent innovations are focused on more streamlined, cost-effective, and environmentally friendly approaches to create complex, three-dimensional piperidine structures. news-medical.netrice.edu

A significant advancement lies in the combination of biocatalytic carbon-hydrogen (C-H) oxidation and radical cross-coupling. news-medical.netrice.edu This two-stage process allows for the selective functionalization of the piperidine ring, reducing the number of synthetic steps from as many as 7-17 down to 2-5. news-medical.netrice.edu This modular approach not only improves efficiency but also provides access to novel analogs that were previously difficult to synthesize. news-medical.netrice.edu The use of enzymes in biocatalytic C-H oxidation offers high selectivity, while nickel electrocatalysis for radical cross-coupling avoids the need for expensive precious metal catalysts like palladium. news-medical.netrice.edu

Other innovative methods that are gaining traction include:

Gold-catalyzed annulation: This method allows for the direct assembly of highly substituted piperidines from readily available starting materials. ajchem-a.com

Intramolecular cyclization reactions: Various metal-catalyzed and radical-mediated cyclization strategies are being developed to form the piperidine ring with high stereoselectivity. nih.gov This includes domino reactions that form multiple bonds in a single step. researchgate.net

One-pot multi-component reactions: These reactions combine multiple starting materials in a single reaction vessel to construct complex piperidine structures, offering a greener and more efficient alternative to traditional multi-step syntheses. ajchem-a.com

These advancements are summarized in the table below:

| Synthetic Methodology | Key Features | Advantages |

| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Two-step, modular approach using enzymes and nickel electrocatalysis. news-medical.netrice.edu | Reduced number of steps, cost-effective, avoids precious metals. news-medical.netrice.edu |

| Gold-Catalyzed Annulation | Direct assembly of highly substituted piperidines. ajchem-a.com | Efficient construction of complex structures. ajchem-a.com |

| Intramolecular Cyclization | Metal-catalyzed or radical-mediated ring formation. nih.gov | High stereoselectivity, potential for domino reactions. nih.govresearchgate.net |

| Multi-Component Reactions | One-pot synthesis from multiple starting materials. ajchem-a.com | Green, efficient, reduces waste. ajchem-a.com |

Discovery of Undiscovered Biological Targets and Preclinical Therapeutic Avenues

While this compound and its analogs have been explored for their activity on known biological targets, a significant area of future research lies in the discovery of novel targets and preclinical therapeutic applications. The piperidine nucleus is a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets. researchgate.netresearchgate.net This versatility suggests that this compound analogs may have therapeutic potential beyond their currently understood mechanisms of action.

Recent research on piperidine derivatives has revealed a broad range of pharmacological activities, including anticancer, anti-Alzheimer's, antimicrobial, and anti-inflammatory properties. ajchem-a.comijnrd.org For instance, novel 3,3-disubstituted piperidines have been identified as potent inhibitors of the HDM2-p53 protein-protein interaction, a key target in cancer therapy. nih.govnih.gov Furthermore, a compound containing a 3-fluorophenyl group, N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, has been identified as a motilin receptor agonist with potential applications in gastrointestinal disorders. researchgate.netnih.gov

Future research will likely focus on:

High-throughput screening: Screening large libraries of this compound analogs against a wide range of biological targets to identify novel activities.

Phenotypic screening: Assessing the effects of these compounds on cell-based models of disease to uncover novel therapeutic applications without a preconceived target.

Chemoproteomics: Using chemical probes derived from this compound to identify its binding partners in a cellular context, thereby revealing new targets.

The diverse biological activities of piperidine derivatives are highlighted in the table below:

| Therapeutic Area | Example of Piperidine Derivative Activity |

| Oncology | Inhibition of the HDM2-p53 interaction. nih.govnih.gov |

| Neurodegenerative Diseases | Inhibition of acetylcholinesterase and butyrylcholinesterase in Alzheimer's disease models. ajchem-a.com |

| Infectious Diseases | Antimicrobial and tuberculostatic activity. ajchem-a.commdpi.com |

| Inflammatory Diseases | Anti-inflammatory properties. ajchem-a.comijnrd.org |

| Gastrointestinal Disorders | Agonism of the motilin receptor. researchgate.netnih.gov |

Integration of Artificial Intelligence and Machine Learning in this compound Analog Design

Key applications of AI and ML in this area include:

De novo drug design: Generative AI models can create novel molecular structures with desired properties, such as high potency and low toxicity, by learning from existing chemical data. nih.govnih.gov These models can explore a vast chemical space to design innovative this compound analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling: ML algorithms can build predictive models that correlate the chemical structure of a compound with its biological activity. nih.gov These models can be used to screen virtual libraries of this compound analogs and prioritize the most promising candidates for synthesis and testing.

Prediction of ADME-T properties: AI and ML can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-T) of drug candidates at an early stage of development, reducing the risk of late-stage failures. nih.gov

The impact of AI and ML on the drug discovery pipeline is summarized below:

| Stage of Drug Discovery | Application of AI/ML |

| Target Identification | Analyzing "omics" data to identify novel drug targets. nih.gov |

| Hit Identification | Virtual screening of large compound libraries. nih.gov |

| Lead Optimization | Designing analogs with improved potency, selectivity, and ADME-T properties. nih.gov |

| Preclinical Development | Predicting the outcome of preclinical studies. nih.gov |

Development of Advanced Chemical Probes for Elucidating Biological Pathways

Advanced chemical probes based on the this compound scaffold are essential tools for understanding the biological pathways in which these compounds are involved. These probes are designed to interact with specific biological targets and can be used to visualize, quantify, and manipulate these targets in living systems.

The development of such probes often involves the incorporation of a reporter tag, such as a fluorescent dye or a photoaffinity label, onto the this compound core. This allows for the detection and identification of the probe's binding partners. For example, piperazine-fused cyclic disulfides have been developed as high-performance bioreduction-activated cores for bifunctional probes. chemrxiv.org

Future directions in the development of chemical probes for this compound analogs include:

Activity-based protein profiling (ABPP): Designing probes that covalently bind to the active site of an enzyme, allowing for the identification of new enzyme targets.

Photoaffinity labeling: Incorporating a photoreactive group into the probe that, upon exposure to light, forms a covalent bond with its binding partner, enabling target identification.

Click chemistry: Utilizing bioorthogonal "click" reactions to attach reporter tags to the probe in a highly specific and efficient manner within a biological system.

The table below outlines different types of chemical probes and their applications:

| Type of Chemical Probe | Mechanism of Action | Application |

| Activity-Based Probes | Covalent modification of enzyme active sites. | Target identification and enzyme profiling. |

| Photoaffinity Probes | Light-induced covalent bond formation with the target. | Identification of binding partners. |

| "Clickable" Probes | Bioorthogonal ligation with a reporter tag. | In situ labeling and imaging of targets. |

常见问题

Q. 1.1. What are the key considerations in designing a synthesis route for 3-(3-Fluorophenyl)piperidine?

Designing a synthesis route requires optimizing reaction conditions (e.g., temperature, catalysts, solvent polarity) and selecting appropriate precursors. For fluorinated piperidines, nucleophilic substitution or cross-coupling reactions are common. For example, alkylation of piperidine precursors with fluorophenyl halides under controlled pH (e.g., using NaHCO₃ to minimize side reactions) can improve yield . Post-synthesis purification via column chromatography or recrystallization ensures purity, validated by techniques like NMR and mass spectrometry .

Q. 1.2. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the piperidine ring conformation and fluorophenyl substitution pattern. Chemical shifts near δ 4.0–4.5 ppm (¹H) and δ 110–130 ppm (¹³C) indicate fluorinated aromatic systems .

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.

- FT-IR : To identify C-F stretches (~1,100–1,250 cm⁻¹) and piperidine ring vibrations .

Q. 1.3. What safety protocols are essential for handling this compound?

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Store in airtight containers away from oxidizers.

- Follow institutional Chemical Hygiene Plans, including spill containment and waste disposal protocols .

Advanced Research Questions

Q. 2.1. How do structural modifications (e.g., fluorophenyl position) affect the biological activity of this compound derivatives?

Fluorine’s electronegativity and steric effects influence binding affinity. For instance:

- 3-Fluorophenyl vs. 4-Fluorophenyl : Meta-substitution (3-position) may enhance selectivity for serotonin or dopamine receptors compared to para-substitution, as seen in analogs like R(+)-3-(3-Hydroxyphenyl)-N-propylpiperidine .

- Comparative assays : Use radioligand binding studies (e.g., with 5-HT₁A or D₂ receptors) to quantify activity differences .

Q. 2.2. How can researchers resolve contradictions in pharmacological data across studies?

- Meta-analysis : Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability.

- Dose-response curves : Compare EC₅₀/IC₅₀ values under identical experimental setups.

- Theoretical frameworks : Apply cheminformatics tools to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .

Q. 2.3. What computational methods predict the reactivity of this compound in novel reactions?

Q. 2.4. How can reaction conditions be optimized for scalable synthesis of this compound?

- Factorial Design : Vary parameters (e.g., catalyst loading, temperature) to identify optimal conditions. For example, Pd/C (5 mol%) in ethanol at 80°C may maximize yield .

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FT-IR or HPLC .

Key Methodological Recommendations

- Synthetic Chemistry : Prioritize palladium-catalyzed cross-coupling for regioselective fluorophenyl incorporation .

- Pharmacology : Use transfected HEK293 cells for receptor specificity studies to minimize off-target effects .

- Data Analysis : Apply multivariate statistics to disentangle confounding variables in bioactivity datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。